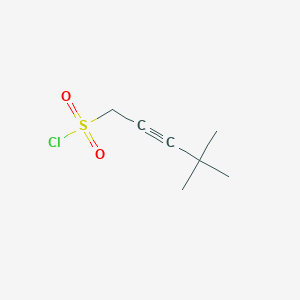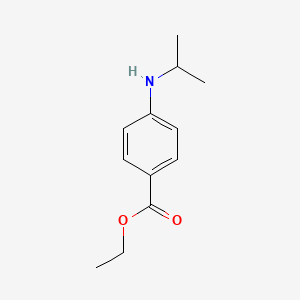![molecular formula C10H9FN2O2 B13259621 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B13259621.png)
5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9FN2O2. It is characterized by the presence of a fluorophenyl group attached to an imidazolidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-fluorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to various biological effects. For example, it may inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5-(4-fluorophenyl)imidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 5,5-dimethyl-
- 5-acetyl-1,3-bis(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione
Uniqueness
5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
InChI Key |
JGMYNMBJJFXSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-[(cyclopentylamino)methyl]phenol](/img/structure/B13259538.png)




![2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13259563.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13259575.png)
![2-[(4-Fluorophenyl)methyl]pent-4-enoic acid](/img/structure/B13259578.png)
![2-{2,6-dimethyl-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetic acid](/img/structure/B13259579.png)
![2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13259580.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13259593.png)
![2-Bromo-6-[(tert-butylamino)methyl]phenol](/img/structure/B13259594.png)
![2-Amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13259599.png)
![1-[(3-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13259606.png)
